molecular formula C14H27ClN2O B12732805 Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride CAS No. 97703-07-6

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride

Cat. No.: B12732805
CAS No.: 97703-07-6
M. Wt: 274.83 g/mol
InChI Key: IPGSVDFNJKKPFV-BMZHGHOISA-N
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Description

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the norbornane derivative, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

97703-07-6

Molecular Formula

C14H27ClN2O

Molecular Weight

274.83 g/mol

IUPAC Name

2-(diethylamino)-N-[(1R,2S,4S)-2-methyl-2-bicyclo[2.2.1]heptanyl]acetamide;hydrochloride

InChI

InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-13(17)15-14(3)9-11-6-7-12(14)8-11;/h11-12H,4-10H2,1-3H3,(H,15,17);1H/t11-,12+,14-;/m0./s1

InChI Key

IPGSVDFNJKKPFV-BMZHGHOISA-N

Isomeric SMILES

CCN(CC)CC(=O)N[C@]1(C[C@H]2CC[C@@H]1C2)C.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1(CC2CCC1C2)C.Cl

Origin of Product

United States

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